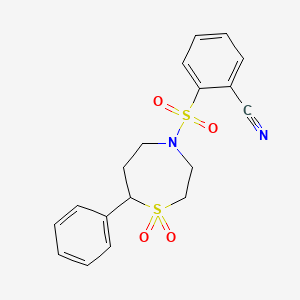
2,2-dimethyltetrahydro-2H-pyran-4-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dimethyltetrahydro-2H-pyran-4-carbothioamide (DMTHPC) is a synthetic thiol compound with a wide range of applications in scientific research. It is a colorless, odorless, and stable solid at room temperature and is soluble in a variety of organic solvents. DMTHPC is used as a reagent in a variety of biochemical and physiological experiments, and has many advantages over other thiols due to its unique chemical and physical properties.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Experimental and Theoretical Approach to Corrosion Inhibition Heterocyclic compounds, including pyrazole carbothioamide derivatives, have been synthesized and investigated for their inhibitory action against the corrosion of mild steel in acidic media. The study demonstrated that these compounds strongly adsorb on the surface of mild steel, suggesting their potential as effective corrosion inhibitors. The adsorption behavior was analyzed through various methods, showing that it involves chemisorption and physisorption. This research highlights the significance of heterocyclic compounds in protecting metals from corrosion, which is crucial for extending the lifespan of metal structures and components in industrial applications (Boudjellal et al., 2020).
Anticancer Activity
Synthesis and Anticancer Activity of Pyrazole-1-Carbothioamide Nucleosides Research into pyrazole-1-carbothioamide nucleosides has unveiled their potential in anticancer activity. A study synthesized several derivatives and evaluated their antiproliferative effects against various human cancer cell lines. One compound, in particular, showed significant IC50 values against MCF-7, HepG2, and HCT-116 cell lines, comparable to the reference drug 5-fluorouracil. This suggests that pyrazole-1-carbothioamide nucleosides could be a promising area for developing new anticancer agents, offering a basis for further research into their mechanisms of action and therapeutic potential (Radwan et al., 2019).
Biological Evaluation Against Cancer Cell Lines
Biological Evaluation of 2-Pyrazolinyl-1-Carbothioamide Derivatives In the quest for novel anticancer compounds, a study focused on the synthesis and evaluation of 2-pyrazolinyl-1-carbothioamide derivatives against HCT116 human colorectal cancer cell lines. The cytotoxicities of these derivatives were measured, revealing a range of half-maximal cell growth inhibitory concentrations. One compound emerged with notably low GI50 values, indicating its strong anticancer potential. This research not only contributes to the identification of new therapeutic agents but also to our understanding of the structure-activity relationships within this class of compounds (Kim et al., 2017).
Propiedades
IUPAC Name |
2,2-dimethyloxane-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NOS/c1-8(2)5-6(7(9)11)3-4-10-8/h6H,3-5H2,1-2H3,(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALPJUFDEFFSDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)C(=S)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601321364 |
Source


|
| Record name | 2,2-dimethyloxane-4-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601321364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26669454 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
84125-26-8 |
Source


|
| Record name | 2,2-dimethyloxane-4-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601321364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2689016.png)
![2-(3,5-Dimethylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)propan-1-one](/img/structure/B2689017.png)







![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-cyclohexyl-N-methylacetamide](/img/structure/B2689031.png)
![2-[[7-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]ethanol](/img/structure/B2689033.png)

![N-(2,5-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2689035.png)
![3-chloro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2689036.png)